凯坦司林

描述

Ketanserin, also known by the brand name Sufrexal and the developmental code name R41468, is a drug used clinically as an antihypertensive agent and in scientific research to study the serotonergic system, specifically the 5-HT2 receptor family . It was discovered at Janssen Pharmaceutica in 1980 . It is not available in the United States . Ketanserin is a selective 5-HT2A receptor antagonist that was initially developed as an anti-hypertensive medicine . Now, the drug is available as a topical gel formulation for treating wounds, burns, ulcers, and anal fissures . Its action is through the acceleration of epithelialization .

Synthesis Analysis

The synthesis of Ketanserin involves the condensation of N-(2-bromoethyl)-2-nitrobenzamide with 4-(4-fluorobenzoyl)piperidine in the presence of Na2CO3 in refluxing methyl isobutyl ketone . The resulting compound is then reduced with H2 over Pt/C in methanol to yield the corresponding amino derivative .

Molecular Structure Analysis

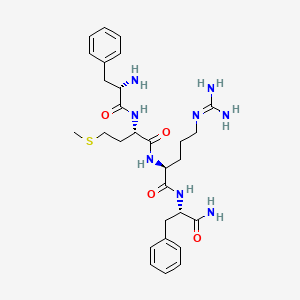

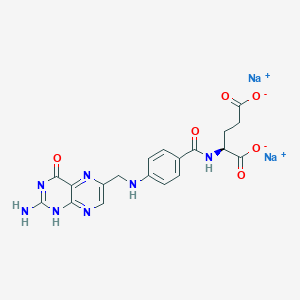

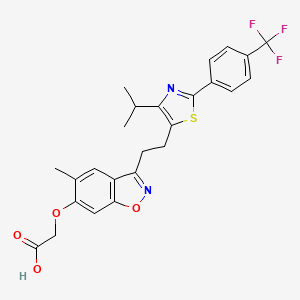

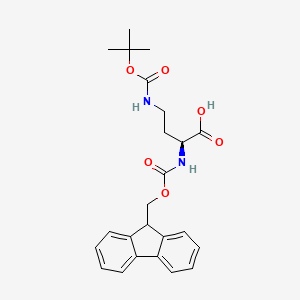

Ketanserin has a molecular formula of C22H22FN3O3 and a molar mass of 395.434 g·mol−1 . Its IUPAC name is 3-{2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl}quinazoline-2,4(1H,3H)-dione .

Chemical Reactions Analysis

Ketanserin has been found to have a lethal effect due to the inhibition of HMGR, the rate-limiting enzyme of the ergosterol biosynthetic pathway . This suggests that the sterol biosynthetic pathway enzymes may be useful therapeutically .

Physical and Chemical Properties Analysis

Ketanserin has a density of 1.3±0.1 g/cm3, an index of refraction of 1.593, a molar refractivity of 104.6±0.3 cm3, and a molar volume of 308.7±3.0 cm3 . It has 6 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

科学研究应用

迷幻药研究:逆转 LSD 效应

凯坦司林已被研究用于逆转 LSD 的急性效应。在一项对照研究中,在服用 LSD 后服用凯坦司林,可将主观效应持续时间从 8.5 小时显著缩短至 3.5 小时。 这表明凯坦司林可以作为一种救援治疗,以减轻迷幻药辅助治疗中的 LSD 体验 .

神经药理学:了解血清素受体

在神经药理学领域,凯坦司林由于其选择性抑制 5-HT2A 受体的作用而起着至关重要的作用。 这种特性使研究人员能够识别依赖于 5-HT2A 受体介导过程的神经区域,并了解其他血清素受体(如 5-HT1AR)的活性及其影响 .

心血管研究:QTc 间期延长分析

已对凯坦司林引起的 QTc 间期延长进行分析,结果表明在每日 40 毫克及以上的剂量下存在剂量依赖性效应。 这对了解药物的心脏安全性以及其潜在的室性心律失常风险至关重要 .

血小板聚集:对抗血清素诱导的效应

作为喹唑啉的衍生物,凯坦司林选择性地结合 5-HT2 血清素受体,并对抗血清素诱导的血小板聚集。 这种应用在研究血小板聚集为因素的疾病中具有重要意义 .

降压应用:血压控制

凯坦司林最初开发为降压药,作为 α-1 受体拮抗剂。 它与其他降压药(如美托洛尔和普萘洛尔)相当,为血压控制提供了另一种选择 .

精神病学研究:迷幻药辅助治疗中的紧急治疗

凯坦司林可以作为提供迷幻药辅助治疗的专业人员的紧急治疗选择。 它可以在迷幻药产生作用后服用,以减轻任何负面急性反应,确保治疗期间患者的安全 .

作用机制

Target of Action

Ketanserin primarily targets the 5-HT2A receptor , a subtype of the serotonin receptor . It acts as an inverse agonist , meaning it binds to these receptors and decreases their activity . In addition to the 5-HT2A receptors, ketanserin also has high affinity for the H1 receptor .

Mode of Action

Ketanserin’s interaction with its targets results in a number of changes. As a 5-HT2A receptor antagonist , it blocks the action of serotonin on these receptors . This blockade is believed to be responsible for its antihypertensive effects . Ketanserin also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action .

Biochemical Pathways

Ketanserin affects several biochemical pathways. It inhibits the effects of serotonin on platelets in cardiovascular disease and inhibits vasoconstriction caused by the amine . Ketanserin also suppresses certain inflammatory responses by inhibiting p38 and ERK1/2 MAPK, and Nrf2 signaling pathways .

Pharmacokinetics

Ketanserin exhibits a moderate plasma clearance and a large tissue distribution . It is extensively metabolized, with less than 2% excreted as the parent compound . The major metabolic pathway is by ketone reduction leading to formation of ketanserin-ol . The terminal half-life of ketanserin is around 14.3 hours . Its bioavailability is around 50% .

Result of Action

The molecular and cellular effects of ketanserin’s action are diverse. It has been found to reduce aggressive behavior in certain species of fish . In humans, it has been used to reverse the acute response to LSD, reducing the duration of subjective effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ketanserin. For instance, ketanserin’s antihypertensive activity is more effective in the elderly, provided plasma potassium concentrations are normal at the start of treatment and are maintained within the normal range . Additionally, the serotonin blocker ketanserin reduces aggressive behaviour during between-species social interactions in certain species of fish .

安全和危害

未来方向

Ketanserin has been used in research to understand the effects of serotonin-specific psychedelics . It has also been found to reverse the acute response to LSD, reducing the duration of subjective effects from 8.5 hours to 3.5 hours . This suggests that Ketanserin could be used as a planned or rescue option to shorten and attenuate the LSD experience in humans in research and LSD-assisted therapy .

生化分析

Biochemical Properties

Ketanserin primarily binds to 5-HT2 receptors, to α1-adrenergic and H1-histaminergic receptors at higher concentrations . It also possesses weak α1-adrenoceptor antagonistic activity, which may contribute to its antihypertensive mechanism of action . The plasma protein binding of Ketanserin is 95.0% and it is mainly bound to albumin .

Cellular Effects

Ketanserin has been shown to have effects on various types of cells and cellular processes. It inhibits the effects of serotonin on platelets in cardiovascular disease, inhibits vasoconstriction caused by the amine, and when administered intravenously improves some haemorheological indices in patients with ischemic diseases .

Molecular Mechanism

Ketanserin acts as an inverse agonist at the 5-hydroxytryptamine receptor 2A in humans . It also has weak α1-adrenergic blocking properties, which may contribute to the acute blood pressure lowering effects seen in animal models of hypertension .

Temporal Effects in Laboratory Settings

The pharmacokinetic properties of Ketanserin are predictable in a wide group of patients and there is no influence from the duration of treatment, age and sex of the patient or concomitant treatment with β-blockers or diuretics . The terminal half-life of Ketanserin is similar after oral administration .

Dosage Effects in Animal Models

In animal models of hypertension, Ketanserin has shown to have acute blood pressure lowering effects

Metabolic Pathways

Ketanserin is extensively metabolised and less than 2% is excreted as the parent compound. The major metabolic pathway is by ketone reduction leading to formation of ketanserin-ol which is mainly excreted in the urine .

Transport and Distribution

Ketanserin is subject to considerable extraction and metabolism in the liver (first-pass effect) and the absolute bioavailability is around 50% . The compound is extensively distributed to tissues and the volume of distribution is in the order of 3 to 6 L/kg .

属性

IUPAC Name |

3-[2-[4-(4-fluorobenzoyl)piperidin-1-yl]ethyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O3/c23-17-7-5-15(6-8-17)20(27)16-9-11-25(12-10-16)13-14-26-21(28)18-3-1-2-4-19(18)24-22(26)29/h1-8,16H,9-14H2,(H,24,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCSQOGAWCVBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCN3C(=O)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023188 | |

| Record name | Ketanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74050-98-9, 83846-83-7 | |

| Record name | Ketanserin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74050-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ketanserin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074050989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ketanserin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12465 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ketanserin tartrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ketanserin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[2-[4-(4-fluorobenzoyl)piperidino]ethyl]quinazoline-2,4(1H,3H)-dione [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.671 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ketanserin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KETANSERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97F9DE4CT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5-Chloro-1H-indol-2-yl)methyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1673518.png)